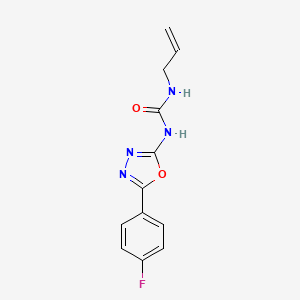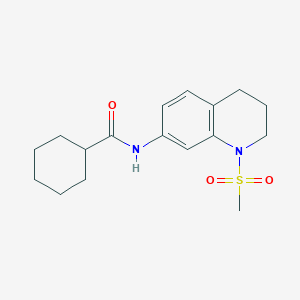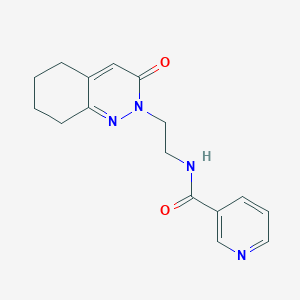
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)nicotinamide is an organic compound with potential applications across various fields, including chemistry, biology, medicine, and industry. This compound features a nicotinamide moiety linked through an ethyl bridge to a tetrahydrocinnolinone core, offering a unique structural framework for its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Initial Formation:
The synthesis starts with the preparation of 3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl ethylamine. This can be achieved via cyclization of appropriate dinitrile precursors under acidic conditions.
Cyclization conditions often involve heating in a high boiling solvent like xylene with acidic catalysts.
Nicotinamide Coupling:
The amine intermediate then reacts with nicotinic acid derivatives in the presence of coupling agents like carbodiimides.
Typical reaction solvents include dichloromethane or acetonitrile, with reaction temperatures kept at or below room temperature to prevent decomposition.
Industrial Production Methods: Industrial synthesis may adapt the laboratory methods with optimizations for scale, yield, and cost-effectiveness, often involving continuous flow chemistry and more environmentally benign catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation:
The tetrahydrocinnolinone core can undergo oxidation under standard conditions with agents like potassium permanganate or chromium trioxide, leading to oxidized derivatives that can further expand its chemical utility.
Reduction:
Reduction reactions can convert the ketone functionality into hydroxyl groups using hydride donors like sodium borohydride or lithium aluminum hydride, creating alcohol derivatives.
Substitution:
The nicotinamide moiety is reactive to electrophilic substitution due to its aromatic nature, enabling functionalization through halogenation or alkylation.
Common Reagents and Conditions:
Reactions typically involve aqueous or organic solvents like ethanol, THF, or DMF, depending on the desired transformation.
Temperatures for these reactions vary from room temperature to reflux conditions, tailored to specific reactivity requirements.
Major Products:
Products range from alcohol derivatives, further oxidized species, and functionalized nicotinamide frameworks, each expanding the compound's potential application.
Scientific Research Applications
Chemistry:
Utilized as a versatile intermediate in organic synthesis due to its multi-functional nature, enabling various derivative syntheses.
Biology:
Investigated for potential enzymatic inhibition or activation due to its structural mimicry of biologically active nicotinamide compounds.
Medicine:
Explored for pharmacological activities such as anti-inflammatory, anti-cancer, or neuroprotective effects due to the nicotinamide framework's bioactivity.
Potential therapeutic agent or drug candidate in various preclinical studies.
Industry:
Application in the synthesis of advanced materials or specialty chemicals, leveraging its unique structural properties.
Mechanism of Action
Comparison:
Compared to compounds like N-(2-(3-oxo-4,5-dihydroquinolin-2(1H)-yl)ethyl)nicotinamide or N-(2-(3-oxo-4,5,6,7-tetrahydro-1H-isoindol-2-yl)ethyl)nicotinamide, our compound offers a unique blend of structural features.
Its specific combination of the tetrahydrocinnolinone core with a nicotinamide group provides unique steric and electronic characteristics, potentially leading to different reactivities and biological activities.
Comparison with Similar Compounds
N-(2-(3-oxo-4,5-dihydroquinolin-2(1H)-yl)ethyl)nicotinamide
N-(2-(3-oxo-4,5,6,7-tetrahydro-1H-isoindol-2-yl)ethyl)nicotinamide
N-(2-(3-oxo-1,2,3,4-tetrahydroquinolin-2(1H)-yl)ethyl)nicotinamide
Properties
IUPAC Name |
N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-15-10-12-4-1-2-6-14(12)19-20(15)9-8-18-16(22)13-5-3-7-17-11-13/h3,5,7,10-11H,1-2,4,6,8-9H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDBLJDVQCQZJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CCNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
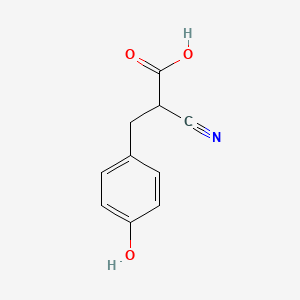
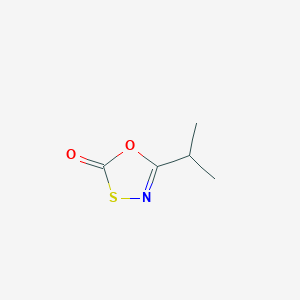
![[(1S,3S)-3-Propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride](/img/structure/B2928271.png)
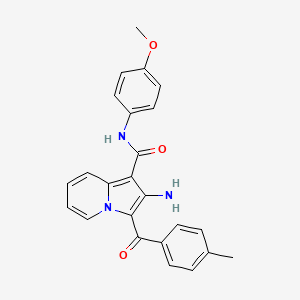

![Ethyl 2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2928275.png)
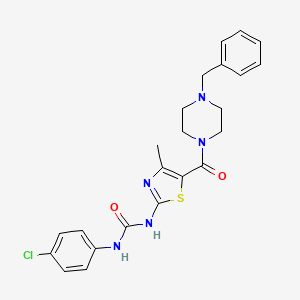

![ethyl 2-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2928282.png)
![3-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2928284.png)
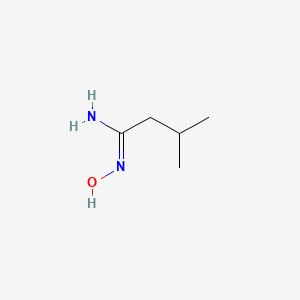
![4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl 4-tert-butylbenzoate](/img/structure/B2928287.png)
